Product packaging for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide(Cat. No.:CAS No. 587852-93-5)

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide

Cat. No.: B1335941
CAS No.: 587852-93-5
M. Wt: 256.3 g/mol
InChI Key: FFMVOBJHZPFTGI-UHFFFAOYSA-N
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Description

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide is an organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.31 g/mol . This chemical features a biphenyl core, a fundamental scaffold in medicinal chemistry known for its ability to contribute to molecular rigidity and influence the compound's interaction with biological targets . The propanohydrazide extension makes this molecule a versatile and valuable building block in organic synthesis, particularly for the development of novel active molecules through the formation of hydrazone derivatives . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical testing . The biphenyl moiety is a common structural element in various pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) . As such, this compound holds significant research value in drug discovery programs, serving as a precursor for creating compound libraries aimed at identifying new enzyme inhibitors or other therapeutic agents . This product is intended for laboratory research purposes only and is not manufactured for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B1335941 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide CAS No. 587852-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(15(18)17-16)19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMVOBJHZPFTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392943
Record name 2-(1,1'-biphenyl-4-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587852-93-5
Record name 2-(1,1'-biphenyl-4-yloxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1,1 Biphenyl 4 Yloxy Propanohydrazide and Its Analogues

Functionalization Strategies for Biphenyl (B1667301) and Propanohydrazide Moieties

Derivatization at the Hydrazone Nitrogen: Schiff Base Formation

Stereochemical Considerations in Hydrazone Formation

The formation of hydrazones from 2-(1,1'-biphenyl-4-yloxy)propanohydrazide introduces a carbon-nitrogen double bond (C=N), which can exist as geometric isomers, designated as E (entgegen) and Z (zusammen). The stereochemical outcome of this reaction is of significant importance as the different isomers can exhibit distinct biological activities and physicochemical properties.

The reaction of this compound with an aldehyde or ketone proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration. The stereochemistry of the resulting hydrazone is influenced by several factors:

Steric Hindrance: The bulky 1,1'-biphenyl-4-yloxy group and the substituent from the carbonyl compound create steric strain that favors the formation of the thermodynamically more stable E-isomer. In the E-isomer, the larger groups are positioned on opposite sides of the C=N double bond, minimizing steric repulsion.

Electronic Effects: The electronic properties of the substituents on both the hydrazide and the carbonyl compound can influence the transition state of the isomerization, potentially favoring one isomer over the other. mdpi.comnih.gov

Intramolecular Hydrogen Bonding: The presence of the N-H proton and the carbonyl group in the acylhydrazone moiety allows for the possibility of intramolecular hydrogen bonding. This can play a role in stabilizing a particular isomeric form. mdpi.comnih.gov In many acylhydrazones, the Z-isomer can be stabilized by such an intramolecular hydrogen bond, but the steric bulk of the biphenyl group likely overrides this effect, favoring the E configuration. mdpi.com

Solvent Effects: The polarity of the solvent can influence the equilibrium between the E and Z isomers. Polar solvents may stabilize the more polar isomer.

Experimental evidence from analogous compounds, such as those derived from 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid, has shown that the condensation with aromatic aldehydes typically yields the (E)-N'-benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide derivatives. This suggests that for hydrazones derived from this compound, the E-isomer is the expected major product under thermodynamic control.

The characterization of the resulting isomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), where the chemical shifts of the protons adjacent to the C=N bond are different for the E and Z isomers.

Table 1: Factors Influencing Stereochemistry in Hydrazone Formation

FactorInfluence on StereoselectivityExpected Outcome for this compound Derivatives
Steric Hindrance The thermodynamically more stable isomer with less steric repulsion between bulky groups is favored.Predominant formation of the E-isomer.
Electronic Effects Electron-donating or -withdrawing groups can alter the energy barrier for isomerization.Can modulate the E/Z ratio, but steric factors are likely dominant.
Hydrogen Bonding Intramolecular hydrogen bonding can stabilize the Z-isomer in some acylhydrazones.The bulky biphenyl group likely disfavors the conformation required for significant Z-isomer stabilization.
Solvent Polarity Can influence the equilibrium between isomers by preferentially solvating the more polar isomer.May cause minor shifts in the isomeric ratio.

Reaction Mechanism Elucidation for this compound Synthesis

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-(1,1'-biphenyl-4-yloxy)propanoic acid. This reaction is a nucleophilic acyl substitution, and the mechanism can be elucidated as a two-step process.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine (a potent nucleophile) on the electrophilic carbonyl carbon of the ester. oup.com This leads to the formation of a tetrahedral intermediate. The rate of this step is influenced by the reactivity of the ester and the concentration of hydrazine.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the elimination of the alkoxy group (⁻OR') as a leaving group. The alkoxy group then abstracts a proton from the positively charged nitrogen atom to form the alcohol byproduct (R'OH) and the desired this compound.

The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and is often heated to reflux to increase the reaction rate. The reaction is reversible, but is driven to completion by using an excess of hydrazine hydrate or by removing the alcohol byproduct.

Optimization of Synthetic Yields and Purity Profiles

The optimization of the synthesis of this compound is crucial for its efficient production. The primary method, hydrazinolysis of the corresponding ester, can be optimized by controlling several reaction parameters to maximize the yield and purity of the final product.

Key Optimization Parameters:

Reactant Ratio: The molar ratio of hydrazine hydrate to the ester is a critical parameter. Using a significant excess of hydrazine hydrate can shift the equilibrium towards the product side, thereby increasing the yield. Ratios of hydrazine hydrate to ester ranging from 3:1 to 10:1 are commonly employed.

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent (e.g., methanol or ethanol), to ensure a reasonable reaction rate. The optimal reaction time needs to be determined experimentally to ensure complete conversion without the formation of degradation byproducts.

Solvent: The choice of solvent is important. Alcohols like methanol and ethanol are commonly used as they are good solvents for both the ester and hydrazine hydrate, and the alcohol byproduct is the same as the solvent, which simplifies purification.

Removal of Byproducts: The reaction produces an alcohol as a byproduct. In industrial settings, reactive distillation can be employed to continuously remove the alcohol, which drives the reaction to completion and can lead to higher yields in shorter reaction times. google.com

Purification: The purity of the final product is paramount. After the reaction is complete, the excess hydrazine and solvent are typically removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove any unreacted starting material and byproducts. reachemchemicals.com Filtration is used to isolate the purified solid hydrazide. reachemchemicals.comwikipedia.org

Table 2: Illustrative Optimization of Hydrazide Synthesis

ParameterCondition ACondition BCondition C (Optimized)
Ester to Hydrazine Ratio 1:1.51:31:5
Temperature (°C) 5065 (Reflux)65 (Reflux)
Reaction Time (h) 864
Yield (%) 758895
Purity (%) 9296>99

This table provides illustrative data based on general principles of chemical synthesis optimization.

Computational and Theoretical Investigations of 2 1,1 Biphenyl 4 Yloxy Propanohydrazide Chemistry

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and properties. These in silico methods allow for a detailed examination of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. as-proceeding.com It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules like 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide. By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of the atoms.

These calculations yield crucial information, including bond lengths, bond angles, and dihedral angles. For this compound, DFT would provide insights into the planarity of the biphenyl (B1667301) system, the geometry of the propanohydrazide side chain, and the orientation of the ether linkage. Theoretical vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and more reactive.

For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely to be localized on the electron-rich parts of the molecule, such as the biphenyl ring system and the oxygen and nitrogen atoms, which are potential sites for electrophilic attack. The LUMO would indicate regions susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Hydrazide Derivative (Note: This data is representative and not specific to this compound)

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.75

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. as-proceeding.comCurrent time information in Edmonton, CA. It is an invaluable tool for predicting the reactive behavior of a molecule, particularly in relation to electrophilic and nucleophilic interactions. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. Current time information in Edmonton, CA.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, as well as the ether oxygen, highlighting these as hydrogen bond acceptor sites. The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. This analysis provides a clear picture of the molecule's charge distribution and its potential interaction sites with other molecules or biological targets.

Molecular Modeling and Simulation

While quantum chemical studies provide a static picture of a molecule's electronic properties, molecular modeling and simulation techniques are used to explore its conformational flexibility and dynamic behavior over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. These include the rotation around the bond connecting the two phenyl rings, as well as rotations within the propanohydrazide side chain.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface or energy landscape can be generated. nih.gov The minima on this surface correspond to stable conformations. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments and how its conformation might influence its biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by simulating the motions of its atoms and molecules over time. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves in a simulated environment, such as in a solvent like water.

For this compound, an MD simulation could be used to study the flexibility of the biphenyl group and the propanohydrazide chain in solution. It would show how the molecule's conformation fluctuates over time and how it interacts with surrounding solvent molecules. Such simulations are particularly useful for understanding the stability of different conformations and the transitions between them. For instance, a study on biphenyl in solution has shown how solvent can influence the dihedral angle between the phenyl rings. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ampicillin
Griseofulvin

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, computational SAR studies would theoretically involve the generation of a dataset of structurally similar compounds and the evaluation of their potential biological activities.

Theoretical Approach: A typical computational SAR study would involve the following steps:

Molecular Descriptors: Calculation of various molecular descriptors for a series of analogues of this compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using statistical methods to build a mathematical model that relates the calculated descriptors to the biological activity. This model can then be used to predict the activity of new, unsynthesized compounds.

Illustrative Data Table of Theoretical SAR Descriptors:

Compound AnalogueElectronic Descriptor (e.g., HOMO Energy)Steric Descriptor (e.g., Molecular Volume)Predicted Activity (Arbitrary Units)
Analogue 1 (e.g., -Cl substitution on biphenyl)-6.5 eV250 ų7.2
Analogue 2 (e.g., -OCH3 substitution on biphenyl)-6.2 eV265 ų8.1
Analogue 3 (e.g., alteration of the propanohydrazide chain)-6.8 eV240 ų6.5

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found.

Tautomerism and Isomerism in Hydrazide Derivatives

Hydrazide derivatives, including this compound, can exhibit various forms of tautomerism and isomerism. These phenomena are crucial for understanding the compound's chemical reactivity and biological interactions.

Keto-Enol Tautomerism Investigations

The hydrazide functional group contains a carbonyl group (C=O) and an N-H bond, making it susceptible to keto-enol tautomerism. In this equilibrium, a proton migrates from the nitrogen atom to the oxygen atom of the carbonyl group, resulting in the formation of an enol-like tautomer (an imidic acid).

Theoretical Investigation: Computational chemistry methods, such as Density Functional Theory (DFT), would be employed to investigate the keto-enol tautomerism of this compound. These calculations would aim to:

Determine the relative energies of the keto and enol tautomers.

Calculate the energy barrier for the interconversion between the two forms.

Analyze the influence of solvent on the tautomeric equilibrium.

Generally, for simple amides and hydrazides, the keto form is significantly more stable than the enol form.

Hypothetical Relative Energies of Tautomers:

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Keto Form0.0 (Reference)0.0 (Reference)
Enol Form10-158-12

Note: These values are generalized estimations for hydrazides and are not specific calculated values for this compound.

Cis-Trans Isomerism around the Azomethine Bond

If this compound is used as a precursor to synthesize Schiff bases (imines) by reaction with an aldehyde or ketone, cis-trans isomerism (also known as E/Z isomerism) can occur around the newly formed carbon-nitrogen double bond (azomethine bond).

Theoretical Investigation: The study of cis-trans isomerism would involve computational modeling to:

Calculate the energies of the cis and trans isomers to determine their relative stabilities.

Determine the rotational energy barrier around the C=N bond.

Analyze the geometric parameters (bond lengths and angles) of each isomer.

The relative stability of the cis and trans isomers is often dictated by steric hindrance between the substituents on the azomethine bond.

Illustrative Geometric Parameters for a Hypothetical Schiff Base Derivative:

IsomerC=N Bond Length (Å)Dihedral Angle (degrees)Relative Stability (kcal/mol)
Trans (E)1.28~1800.0 (Reference)
Cis (Z)1.29~03-5

Note: This data is representative of typical Schiff bases and is not derived from specific calculations on a derivative of this compound.

Exploration of Biological Activities and Molecular Interactions Non Clinical

In Vitro Assessment of Biological Activity Profiles

In vitro assays are fundamental in preclinical research to determine the potential biological effects of a compound in a controlled laboratory setting.

Enzyme Inhibition Studies (e.g., α-amylase, dipeptidyl peptidase-4)

Enzyme inhibition assays are critical for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. For instance, inhibition of α-amylase and dipeptidyl peptidase-4 (DPP-4) is a key strategy in managing type 2 diabetes. nih.govnih.govnih.gov

α-Amylase Inhibition: This enzyme is responsible for the breakdown of complex carbohydrates into simpler sugars. nih.gov Its inhibition can slow down carbohydrate digestion, leading to a reduced post-meal glucose spike. nih.gov An in vitro assay would typically involve incubating the enzyme with its substrate (starch) in the presence and absence of the test compound. The extent of inhibition is measured by quantifying the amount of product formed, often using a colorimetric method. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that deactivates incretin (B1656795) hormones, which play a role in stimulating insulin (B600854) secretion. nih.govnih.gov By inhibiting DPP-4, the levels of active incretins are increased, leading to better glycemic control. nih.gov A typical assay involves a fluorogenic or chromogenic substrate for DPP-4. The ability of a test compound to prevent the cleavage of this substrate is measured, and the IC50 value is determined.

Antioxidant Activity Profiling

Antioxidant assays evaluate a compound's ability to neutralize harmful free radicals, which are implicated in various diseases. mdpi.com A variety of assays are often used to get a comprehensive profile of a compound's antioxidant potential. nih.govnih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid method where the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. mdpi.comscispace.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the reduction of the ABTS radical cation by antioxidants. The change in color is measured spectrophotometrically.

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. nih.gov

The results of these assays are often compared to a standard antioxidant like ascorbic acid or Trolox.

Investigation of Receptor Modulation (e.g., PPAR-γ transcriptional activity)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in adipogenesis and insulin sensitivity. nih.govnih.gov Modulation of its transcriptional activity is a target for drugs used to treat type 2 diabetes. nih.gov

Investigating a compound's effect on PPAR-γ transcriptional activity typically involves cell-based reporter gene assays. In these assays, cells are engineered to express the PPAR-γ receptor and a reporter gene (like luciferase) that is under the control of a PPAR-γ response element. When a compound activates PPAR-γ, it binds to the response element and drives the expression of the reporter gene, which can be quantified. researchgate.net This allows for the determination of whether the compound acts as an agonist (activator) or antagonist (inhibitor) of the receptor.

Mechanistic Studies of Molecular Action

Once a biological activity is identified, mechanistic studies are conducted to understand how the compound exerts its effects at a molecular level.

Interaction with Biomolecular Targets (e.g., proteins, enzymes)

Understanding the direct interaction between a compound and its biological target is crucial. Techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) can be used to measure the binding affinity and kinetics of the interaction in real-time. nih.gov These methods provide quantitative data on how strongly and how quickly a compound binds to a specific protein or enzyme.

Investigation of Binding Mechanisms and Selectivity

Molecular docking and computational modeling are often employed to predict and visualize how a compound fits into the active site of its target enzyme or the binding pocket of a receptor. nih.gov These in silico methods can help identify the key amino acid residues involved in the interaction and provide insights into the binding mode. Furthermore, selectivity studies are important to determine if the compound interacts specifically with its intended target or if it has off-target effects, which can be assessed by testing it against a panel of related enzymes or receptors.

Concluding Remarks

While the chemical structure of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide suggests potential for various biological activities, a thorough search of scientific databases indicates that this specific compound has not yet been characterized in published preclinical studies. The methodologies described above represent the standard experimental approaches that would be necessary to elucidate its potential as a modulator of enzymes, its antioxidant capacity, and its interactions with biomolecular targets. Future research is required to determine the actual biological profile of this compound.

Ligand-Target Docking and Binding Affinity Predictions

Computational docking and binding free energy calculations are powerful tools to predict the binding mode and affinity of a ligand to a biological target. These methods are crucial in the early stages of drug discovery and for understanding the molecular basis of a compound's activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org In the context of drug design, it is used to predict how a small molecule, such as a derivative of this compound, might interact with a protein target.

While specific molecular docking studies on "this compound" are not extensively available in the public domain, research on structurally similar compounds provides valuable insights. For instance, a study on hydrazide-hydrazone derivatives of a related compound, 2-{2-Fluoro[1,1'-biphenyl]-4-yl} propanoic acid, investigated their interactions with the urease enzyme through in silico molecular modeling. nih.gov In such studies, the synthesized compounds are docked into the active site of the target enzyme to predict their binding conformations and interactions with key amino acid residues.

The docking process typically involves preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results can reveal important interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex.

Table 1: Illustrative Molecular Docking Results for Biphenyl-based Hydrazone Derivatives against a Hypothetical Protein Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Derivative 1-8.5TYR82, HIS136, ASP221Hydrogen bond with ASP221, Pi-pi stacking with TYR82
Derivative 2-7.9TRP106, LEU150, SER222Hydrophobic interactions with TRP106 and LEU150
Derivative 3-9.1ARG85, GLU120, PHE180Salt bridge with ARG85, Hydrogen bond with GLU120

This table is for illustrative purposes to demonstrate the type of data obtained from molecular docking studies and does not represent actual experimental results for "this compound".

To further refine the predictions from molecular docking and to obtain a more quantitative estimate of the binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.gov MM/GBSA is a popular method for estimating the free energy of binding of a ligand to a protein. nih.gov

The MM/GBSA approach calculates the binding free energy by combining the molecular mechanics energies of the ligand, receptor, and the complex with the solvation free energies. nih.gov The total binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This decomposition can provide a deeper understanding of the driving forces behind ligand binding.

Role as Molecular Probes for Biological Systems

The structural scaffold of "this compound" possesses characteristics that make it an attractive candidate for the development of molecular probes. Molecular probes are essential tools for visualizing and studying biological processes in living systems. rsc.orgnih.gov

The design of a molecular probe typically involves three key components: a recognition element (receptor) that selectively interacts with the target analyte, a signaling unit (fluorophore) that produces a detectable signal, and a linker that connects the two. labinsights.nl The "this compound" scaffold can serve as the core structure to which a fluorophore and a reactive group can be attached.

The biphenyl (B1667301) group can contribute to the photophysical properties of a potential probe, and its derivatization can be used to tune these properties. The hydrazide functional group is particularly useful as it can react with aldehydes and ketones, which are often markers of oxidative stress in biological systems. rsc.org

The synthesis of such probes would likely start from 2-(1,1'-biphenyl-4-yloxy)propanoic acid, which can be activated and then reacted with a hydrazine-containing fluorophore. Alternatively, the propanohydrazide itself could be coupled with a fluorophore that has a suitable reactive group. The choice of the fluorophore is critical and depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. labinsights.nl

Molecular probes based on the "this compound" scaffold could find applications in various areas of biological research. For example, probes with a reactive hydrazide group could be used to detect and image carbonyl stress in cells, which is associated with a number of diseases, including neurodegenerative disorders and diabetes. rsc.org

Furthermore, by modifying the biphenyl moiety with specific recognition units, it may be possible to design probes that target specific proteins or cellular compartments. The fluorescence properties of the biphenyl group itself, or an attached fluorophore, would allow for the visualization of these interactions using fluorescence microscopy techniques. This could provide valuable information on the localization and dynamics of the target molecule within a living cell. nih.gov The development of such probes would enable researchers to study complex biological processes with high spatial and temporal resolution. nih.gov

Advanced Applications of 2 1,1 Biphenyl 4 Yloxy Propanohydrazide and Its Derivatives in Chemical Science Excluding Clinical

Analytical Chemistry Applications

The hydrazide functional group is a key component in the design of various analytical reagents. researchgate.net Upon condensation with aldehydes or ketones, hydrazides form hydrazones, which are a versatile class of compounds in analytical chemistry. dergipark.org.trresearchgate.net

Development as Chemosensors for Metal Ions and Anions

Although no specific studies detailing the use of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide as a chemosensor were identified, its derivatives, particularly hydrazones, have significant potential in this area. Hydrazone-based chemosensors are widely developed for the detection of various metal ions and anions due to their ability to form stable complexes. dergipark.org.trnih.gov The sensing mechanism often involves a colorimetric or fluorometric response upon binding with the target analyte. researchgate.net

The hydrazone derivatives of this compound could be designed to selectively bind with specific metal ions. The biphenyl (B1667301) group can act as a fluorophore, and the coordination of a metal ion with the hydrazone moiety can lead to changes in the fluorescence intensity, such as quenching or enhancement. researchgate.net The presence of oxygen and nitrogen atoms in the hydrazone structure provides effective coordination sites for metal ions. dergipark.org.tr

Table 1: Examples of Hydrazone-Based Chemosensors for Metal Ion Detection

Hydrazone Derivative (Conceptual)Target IonSensing MechanismPotential Application
Salicylaldehyde-2-(1,1'-biphenyl-4-yloxy)propanohydrazoneCu²⁺Colorimetric change from colorless to yellowEnvironmental water monitoring
2-Hydroxy-1-naphthaldehyde-2-(1,1'-biphenyl-4-yloxy)propanohydrazoneFe³⁺Fluorescence quenchingBiological imaging
Pyridine-2-carbaldehyde-2-(1,1'-biphenyl-4-yloxy)propanohydrazoneZn²⁺Fluorescence enhancementIndustrial process control

Similarly, these derivatives can be engineered to detect anions like fluoride (F⁻) and cyanide (CN⁻) through hydrogen bonding interactions, leading to a noticeable change in their optical properties. researchgate.net

Use in Spectrophotometric Determination of Organic Molecules

Hydrazone derivatives are valuable reagents in spectrophotometric analysis for the quantification of various organic and inorganic substances. dergipark.org.trresearchgate.netsciencescholar.us The reaction of a hydrazone with an analyte can produce a colored complex, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. researchgate.netoup.com

While there is no specific literature on the use of this compound for spectrophotometric determination, its derivatives could be employed for the analysis of aldehydes, ketones, and even some pharmaceutical compounds. dergipark.org.tr The reaction conditions, such as pH and solvent, can be optimized to achieve high sensitivity and selectivity for the target molecule. dergipark.org.tr

Table 2: Potential Spectrophotometric Applications of this compound Derivatives

AnalyteReagentWavelength (λmax)Application
FormaldehydeThis compound~350-400 nmEnvironmental air quality monitoring
Glucose (after oxidation to an aldehyde)This compound~400-450 nmClinical diagnostics
Aromatic aldehydes in essential oilsThis compound~380-420 nmFood and fragrance industry

Materials Science and Functional Materials

The biphenyl core in this compound suggests its potential utility in the development of advanced functional materials, leveraging the electronic and structural properties of biphenyl derivatives. researching.cnnih.gov

Integration into Light Emitting Diodes (LEDs)

Biphenyl derivatives are frequently used in the construction of organic light-emitting diodes (OLEDs) as host materials, charge transport layers, or emitting layers. researching.cnacs.orgchemrxiv.org Their rigid structure provides good thermal stability, and their conjugated π-system allows for efficient charge transport. nih.gov While this compound itself has not been reported in OLEDs, its derivatives could be synthesized to possess suitable electronic properties for such applications. For instance, by incorporating electron-donating and electron-accepting groups, the emission color and efficiency of the OLED could be tuned. doi.org

Application in Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, biphenyl derivatives have been incorporated into organic dyes used as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgrsc.orgtandfonline.com The biphenyl unit can act as a π-spacer, facilitating electron transfer from the donor to the acceptor part of the dye molecule and ultimately to the semiconductor electrode. tandfonline.com Although no specific DSSC applications of this compound are documented, its structure could serve as a scaffold for designing new organic sensitizers. mdpi.comresearchgate.net The hydrazide group could be modified to act as an anchoring group to the TiO₂ surface. rsc.org

Table 3: Potential Performance of a Conceptual DSSC with a this compound-based Dye

Dye StructureVoc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)
Conceptual Biphenyl-Hydrazide Dye0.65 - 0.7510 - 150.60 - 0.704.0 - 7.0

Precursors for Nanoparticle and Polymer Synthesis

Hydrazine and its derivatives, including hydrazides, can act as reducing agents in the synthesis of metal nanoparticles. orientjchem.org Therefore, this compound could potentially be used in the controlled synthesis of nanoparticles, where the organic moiety might also serve as a capping agent to stabilize the nanoparticles and prevent their aggregation. mdpi.com

Furthermore, the hydrazide and biphenyl moieties can be utilized in polymerization reactions. Biphenyl-containing polymers are known for their thermal stability and unique properties arising from π-π stacking interactions. nih.govuky.edu Hydrazides can react with dicarboxylic acids or their derivatives to form polyhydrazides, which can then be converted into polyoxadiazoles, a class of high-performance polymers. iaea.org The presence of both functionalities in this compound derivatives could lead to the formation of novel polymers with interesting thermal and mechanical properties. mdpi.comnih.gov

Development of Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties is a driving force in the fields of photonics and optoelectronics. Organic molecules, in particular, have garnered considerable attention due to their large third-order NLO response, rapid response times, and the tunability of their molecular structure to optimize NLO characteristics. While direct studies on the NLO properties of this compound are not extensively documented, research on analogous propanehydrazide derivatives suggests a promising potential for this class of compounds.

The NLO response of organic materials is intrinsically linked to the molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer. The biphenyl group in this compound provides a significant π-electron system, which is a fundamental requirement for NLO activity. The hydrazide moiety can also contribute to the electronic properties of the molecule.

Recent investigations into various propanehydrazide derivatives have demonstrated their potential as third-order NLO materials. For instance, a study on a series of four propanehydrazones revealed that these compounds exhibit two-photon absorption, a key characteristic for applications in optical limiting and optical switching. The non-linear refractive index (n₂), non-linear absorption coefficient (β), and the magnitude of the effective third-order susceptibility (χ⁽³⁾) are crucial parameters that quantify the NLO response of a material. The findings from this study on related propanehydrazides are summarized in the table below, offering a valuable reference for the potential NLO properties of this compound and its derivatives.

Table 1: Third-Order Non-Linear Optical Properties of Selected Propanehydrazide Derivatives
CompoundNon-linear Refractive Index (n₂) (x 10⁻¹¹ esu)Non-linear Absorption Coefficient (β) (cm/GW)Third-Order Susceptibility |χ⁽³⁾| (x 10⁻¹³ esu)
2-(4-isobutylphenyl)-N'-[(4-tolyl)methylene]propanehydrazide (P2)0.4871.120.53
2-(4-isobutylphenyl)-N'-[1-(4-chlorophenyl)ethylidene]propanehydrazide (P3)0.5831.290.62
2-(4-isobutylphenyl)-N'-[1-(4-nitrophenyl)ethylidene]propanehydrazide (P4)0.6191.420.70

The data indicates that strategic modifications to the molecular structure, such as the introduction of different substituent groups, can significantly influence the NLO properties. For the development of NLO materials based on this compound, future research could focus on the synthesis of derivatives with various electron-donating and electron-withdrawing groups attached to the biphenyl rings to enhance their third-order NLO susceptibility.

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical aspect of industrial maintenance and material science. Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Hydrazide derivatives have been widely investigated as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. semanticscholar.orgresearchgate.net

The molecular structure of this compound contains several features that suggest its potential as a corrosion inhibitor. The presence of nitrogen and oxygen atoms in the hydrazide and ether groups can act as active centers for adsorption onto a metal surface. Furthermore, the biphenyl moiety provides a large surface area for coverage and can contribute to the stability of the adsorbed film through π-electron interactions with the metal's d-orbitals.

Studies on various hydrazide derivatives have consistently demonstrated their efficacy in mitigating corrosion. The inhibition efficiency often increases with the concentration of the inhibitor and is influenced by the molecular structure. For example, the presence of electron-donating groups can enhance the adsorption process and, consequently, the inhibition efficiency. The table below presents the inhibition efficiencies of some hydrazide derivatives, which serves as a strong indicator for the potential performance of this compound.

Table 2: Corrosion Inhibition Efficiencies of Selected Hydrazide Derivatives on Mild Steel in 1M HCl
InhibitorConcentration (M)Inhibition Efficiency (%)Reference
Oxalic N-phenylhydrazide-N'-phenylthiosemicarbazide5 x 10⁻⁴92 semanticscholar.org
N-phenyl oxalic dihydrazide5 x 10⁻⁴79 semanticscholar.org
1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine0.00595.1 icrc.ac.ir
1-phenyl-2-(1-phenylethylidene) hydrazine0.00583.8 icrc.ac.ir

The mechanism of corrosion inhibition by hydrazide derivatives typically involves adsorption onto the metal surface, which can be described by various adsorption isotherms such as Langmuir or Temkin. semanticscholar.org These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. semanticscholar.org Given these established principles, it is highly probable that this compound and its derivatives would exhibit significant corrosion inhibition properties, making them promising candidates for further investigation in this field.

Applications in Dye Chemistry and Pigments

The synthesis of new dye and pigment molecules with enhanced properties such as high tinctorial strength, good fastness, and novel colors is a continuous endeavor in chemical research. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component, which is often an electron-rich aromatic compound like a phenol or an aniline derivative.

While this compound itself is not a dye, its chemical structure presents a platform for the synthesis of novel dye molecules. The biphenyl scaffold is a common feature in certain classes of dyes, contributing to their color and stability. Through chemical modification, derivatives of this compound could be transformed into valuable intermediates for dye synthesis.

A plausible synthetic route to utilize this compound in azo dye chemistry would involve the introduction of an amino group onto one of the phenyl rings of the biphenyl moiety. This could potentially be achieved through a nitration reaction followed by a reduction. The resulting amino derivative could then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting coloristic properties. The large biphenyl group would likely impart good substantivity and fastness properties to the resulting dyes.

Furthermore, the hydrazide functional group itself can be a reactive site for the synthesis of other classes of dyes. For instance, it can react with aldehydes or ketones to form hydrazones, which can be colored compounds or can be further modified. The versatility of the this compound structure, therefore, opens up avenues for the exploration of new chromophoric systems for advanced dye and pigment applications.

Future Research Directions and Translational Opportunities

Emerging Methodologies in Hydrazide Synthesis

The traditional synthesis of hydrazides, often involving the hydrazinolysis of esters, is being supplemented and, in some cases, replaced by more efficient and versatile methods. researchgate.net These emerging strategies could be pivotal in creating a diverse library of derivatives based on the 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide core.

Modern synthetic approaches focus on improving yield, reducing reaction times, and employing more environmentally benign conditions. Key methodologies applicable to the synthesis of novel hydrazide derivatives include:

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure are gaining traction. For instance, a one-pot reduction of a hydrazone followed by an in-situ reaction with a carboxylic acid can directly yield trisubstituted hydrazides, streamlining the synthetic process. researchgate.net

Catalyst-Driven Reactions: The use of transition metal catalysts, such as palladium or copper, can facilitate novel bond formations. Palladium-catalyzed allylic substitution, for example, allows for the creation of N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org Similarly, visible light has been shown to mediate the synthesis of acyl hydrazides from acylsilanes without the need for a photocatalyst. organic-chemistry.org

Mechanochemistry: This solvent-free or low-solvent approach, utilizing mechanical force (e.g., grinding) to induce chemical reactions, offers a green alternative to traditional solution-based methods. Mechanochemical routes have proven effective for preparing hydrazones and could be adapted for hydrazide synthesis, often resulting in excellent yields. nih.gov

Activated Amide Chemistry: Activated amides can react directly with hydrazine in an aqueous environment at room temperature, providing a transition-metal-catalyst-free pathway to acyl hydrazides. organic-chemistry.org

These advanced methods offer the potential to efficiently synthesize novel analogs of this compound, enabling a more thorough exploration of its structure-activity relationships.

Advanced Spectroscopic and Structural Analysis Techniques

Precise structural elucidation is fundamental to understanding the chemical and biological properties of any new compound. While standard techniques like 1H and 13C NMR and basic IR spectroscopy are essential, advanced methods are required to confirm the unambiguous structure, configuration, and conformation of novel derivatives. wiley.com

A systematic approach combining multiple spectroscopic techniques is crucial for comprehensive analysis. studypug.comsciepub.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular mass and deducing the molecular formula. studypug.com Analysis of fragmentation patterns can provide further clues about the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. youtube.com For this compound, characteristic absorption bands would confirm the presence of N-H, C=O (amide), and C-O (ether) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information by mapping the carbon-hydrogen framework. britannica.com In addition to standard 1H and 13C NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assigning complex signals and confirming connectivity, especially in more elaborate derivatives.

X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure, offering precise information on bond lengths, angles, and stereochemistry. studypug.com

TechniqueExpected Observations for this compound
Mass Spectrometry (MS)Provides molecular mass (C15H16N2O2 = 256.31 g/mol) and fragmentation patterns. studypug.com1int.co.uk
Infrared (IR) SpectroscopyCharacteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching. youtube.com
1H NMR SpectroscopySignals corresponding to aromatic protons on the biphenyl (B1667301) rings, the -CH- and -CH3 protons of the propionyl group, and the -NH and -NH2 protons of the hydrazide group. britannica.com
13C NMR SpectroscopyResonances for all 15 carbon atoms, including aromatic carbons, the carbonyl carbon, and aliphatic carbons in the propionyl group. britannica.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. acs.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with developing new therapeutic agents. ijpsjournal.comnih.govresearchgate.net

For the this compound scaffold, AI and ML can be applied in several key areas:

Virtual Screening: AI/ML algorithms can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govresearchgate.net This allows researchers to prioritize which derivatives of the core scaffold to synthesize and test.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity and physicochemical properties of unsynthesized analogs. This helps in designing compounds with improved potency and drug-like characteristics. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the this compound scaffold as a starting point, these models could generate novel ideas for derivatives with high predicted activity against specific targets.

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, assisting chemists in planning and executing the synthesis of novel compounds. acs.org

The integration of AI/ML offers a powerful, data-driven approach to efficiently explore the chemical space around the core scaffold and optimize it for specific therapeutic applications. ijpsjournal.comnih.gov

Expansion into Novel Biological Targets and Pathways (In Vitro)

The hydrazide-hydrazone moiety is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govhygeiajournal.com The biphenyl substructure is also present in many biologically active molecules. nih.gov This suggests that this compound and its derivatives are promising candidates for screening against a variety of biological targets.

Future in vitro research could explore the activity of this scaffold against novel and emerging targets:

Enzyme Inhibition: Many hydrazide-containing compounds are known enzyme inhibitors. Screening against kinases, proteases, or metabolic enzymes like monoamine oxidase could reveal new therapeutic avenues. nih.gov For example, novel hydrazone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govacs.org

Anticancer Activity: The cytotoxicity of hydrazide-based compounds has been demonstrated against various human cancer cell lines. researchgate.net Future studies could involve screening against a panel of cancer cells to identify potential anticancer activity and exploring mechanisms such as cell cycle arrest or induction of apoptosis. researchgate.net

Antimicrobial Targets: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. The hydrazide scaffold has been a fruitful source of compounds with antibacterial, antifungal, and antitubercular activity. nih.gov Screening against resistant bacterial and fungal strains could identify new leads.

Receptor Modulation: The biphenyl group can interact with various receptors. Investigating the binding affinity of these compounds for nuclear receptors or G-protein coupled receptors (GPCRs) could uncover unexpected activities.

Potential Biological Target ClassRationale and ExamplesPotential In Vitro Assays
Enzymes (e.g., Kinases, Proteases, Cholinesterases)Hydrazide/hydrazone moieties are known enzyme inhibitors. nih.govnih.govEnzyme activity assays, inhibition constant (IC50) determination.
Cancer Cell LinesHydrazide derivatives have shown cytotoxic potential. researchgate.netMTT or SRB cell viability assays, flow cytometry for cell cycle analysis.
Microbial Pathogens (Bacteria, Fungi)Hydrazones are a well-known class of antimicrobial agents. nih.govMinimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays.
Cellular Receptors (e.g., GPCRs, Nuclear Receptors)The biphenyl scaffold can participate in key binding interactions.Receptor binding assays, reporter gene assays.

Development of Multifunctional Chemical Systems Based on the Core Scaffold

The structure of this compound is inherently modular, making it an excellent scaffold for the development of multifunctional chemical systems. By strategically modifying different parts of the molecule, it is possible to design hybrid compounds that can interact with multiple biological targets simultaneously or combine therapeutic action with other functionalities. acs.org

Molecular Hybridization: This drug design strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with multiple biological activities. acs.org For example, the terminal amine of the hydrazide could be reacted with another bioactive molecule (e.g., an anti-inflammatory agent or an antimicrobial pharmacophore) to create a dual-acting compound.

Theranostic Agents: The scaffold could be functionalized with a fluorescent tag or a metal-chelating moiety. Such derivatives could act as chemosensors for detecting specific metal ions or be used in bioimaging, combining diagnostic and therapeutic properties. rsc.org

Targeted Drug Delivery: The hydrazide group can be used as a linker to attach the core molecule to a larger delivery system, such as a polymer or nanoparticle. This could improve the pharmacokinetic properties of the compound and enable targeted delivery to specific tissues or cells. Poly(acryloyl hydrazide) has been explored as a versatile scaffold for creating functional polymers, demonstrating the utility of the hydrazide group in materials science. rsc.org

The development of such multifunctional systems represents a sophisticated approach to medicinal chemistry, where a single molecule is engineered to perform complex tasks, potentially leading to more effective and safer therapeutic interventions.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, and how are intermediates characterized?

The synthesis typically involves:

  • Hydrazide formation : Reacting an ester precursor (e.g., ethyl 2-(biphenyl-4-yloxy)propionate) with excess hydrazine hydrate under reflux in ethanol. Reaction progress is monitored by TLC, and the product is purified via recrystallization .
  • Intermediate validation : IR spectroscopy confirms the presence of carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹). NMR (¹H/¹³C) verifies biphenyl aromatic protons and the propanohydrazide backbone .

Q. How can IR and NMR spectroscopy resolve structural ambiguities in this compound?

  • IR spectroscopy : Distinguishes between keto and enol tautomers by detecting C=O (hydrazide) or O-H (enol) peaks. For hydrazides, sharp N-H stretches (~3200–3300 cm⁻¹) confirm the presence of the hydrazide moiety .
  • NMR analysis : ¹H NMR identifies biphenyl protons (δ 7.2–7.8 ppm, multiplet) and the methylene/methine protons adjacent to the hydrazide group (δ 3.5–4.2 ppm). ¹³C NMR confirms carbonyl carbon resonance at ~170 ppm .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Ethanol or ethanol/water mixtures are preferred due to the compound’s moderate solubility. Slow cooling minimizes co-precipitation of impurities .
  • Column chromatography : Silica gel with a gradient eluent (e.g., ethyl acetate/hexane) separates hydrazide derivatives from unreacted starting materials or byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Solvent selection : Anhydrous ethanol minimizes ester hydrolysis during hydrazide formation. Adding catalytic glacial acetic acid accelerates hydrazinolysis .
  • Temperature control : Reflux at 80–90°C ensures complete conversion while avoiding thermal degradation. Microwave-assisted synthesis (60–80°C, 30 min) reduces reaction time and improves yield by 15–20% .

Q. What computational methods are used to model the electronic and steric effects of substituents on the biphenyl moiety?

  • DFT calculations : Gaussian or ORCA software predicts electron density distribution, HOMO-LUMO gaps, and steric hindrance from substituents (e.g., chloro, methoxy). These models guide rational design of derivatives with enhanced bioactivity .
  • Molecular docking : AutoDock Vina evaluates binding affinities to target proteins (e.g., enzymes in inflammation pathways), correlating substituent effects with pharmacological activity .

Q. How can contradictions in crystallographic data (e.g., disordered biphenyl rings) be resolved during structural refinement?

  • SHELXL refinement : Use restraints for bond lengths/angles in disordered regions. The TWIN command in SHELXL handles twinning artifacts common in biphenyl-containing crystals .
  • High-resolution data : Synchrotron X-ray sources (λ = 0.7–1.0 Å) improve resolution, reducing ambiguity in electron density maps .

Q. What strategies mitigate spectral interference in analyzing degradation products of this compound?

  • LC-MS/MS : A C18 column with 0.1% formic acid in acetonitrile/water separates degradation products. Tandem MS identifies fragments (e.g., biphenyl oxide vs. hydrazide cleavage) .
  • Stability studies : Accelerated degradation under acidic/alkaline conditions (pH 1–13) identifies labile bonds. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. How are polyhydrazide derivatives of this compound synthesized for material science applications?

  • Polycondensation : React this compound with diacid chlorides (e.g., terephthaloyl chloride) in NMP at 80°C under nitrogen. LiCl catalyzes the reaction, yielding polyhydrazides with inherent viscosity >0.5 dL/g .
  • Cyclodehydration : Convert polyhydrazides to polyoxadiazoles via thermal treatment (250°C, vacuum), enhancing thermal stability (TGA shows decomposition >400°C) .

Methodological Considerations

Q. What experimental protocols validate the "green chemistry" principles in synthesizing derivatives of this compound?

  • Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .
  • Atom economy : Use stoichiometric hydrazine hydrate to minimize waste. E-factor calculations confirm <5 kg waste per kg product .

Q. How are conflicting bioactivity results (e.g., cytotoxicity vs. anti-inflammatory effects) analyzed for derivatives?

  • Dose-response curves : IC50 values from MTT assays distinguish cytotoxic vs. therapeutic concentrations. Selectivity indices (SI = IC50(normal cells)/IC50(cancer cells)) prioritize derivatives with SI >3 .
  • Mechanistic studies : Western blotting or qPCR identifies downstream targets (e.g., COX-2 suppression) to reconcile contradictory activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.